

Toxicological profile of Depin-E in preclinical animal models

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Compound of Interest

Compound Name: *Depin-E*

Cat. No.: *B1179189*

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Preclinical Toxicological Profile of Depin-E (Nifedipine)

Disclaimer: **Depin-E** is a brand name for the drug Nifedipine. The following toxicological profile is based on data for Nifedipine, the active pharmaceutical ingredient.

This technical guide provides a comprehensive overview of the preclinical toxicological profile of Nifedipine in various animal models. The information is intended for researchers, scientists, and drug development professionals.

Quantitative Toxicology Data

The acute toxicity of Nifedipine following oral administration has been evaluated in several animal species. The following table summarizes the median lethal dose (LD50) values.

Species	Route of Administration	LD50 (mg/kg)
Mouse	Oral	202 - 494
Rat	Oral	1022
Rabbit	Oral	504

Data compiled from multiple sources.

Experimental Protocols

Detailed experimental protocols for the specific LD50 studies cited above are not publicly available. However, a standardized protocol for an acute oral toxicity study, based on the OECD Guideline 420 (Fixed Dose Procedure), is outlined below. This provides a representative methodology for such preclinical studies.

Objective: To determine the acute oral toxicity of a substance.

Animal Model:

- **Species:** Rat (healthy, nulliparous, and non-pregnant females are often preferred as they can be slightly more sensitive).
- **Age:** Young adults (8-12 weeks old).
- **Weight:** Homogenous weight range, typically within $\pm 20\%$ of the mean weight.

Housing and Feeding:

- Animals are housed in appropriate cages under standard laboratory conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity).
- Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.

Dosing Procedure:

- **Fasting:** Animals are fasted overnight prior to administration of the test substance.
- **Dose Formulation:** The test substance (Nifedipine) is typically formulated in a suitable vehicle (e.g., water, corn oil).
- **Administration:** The substance is administered orally via gavage in a single dose.
- **Dose Levels:** A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on a sighting study to be a dose expected to produce some signs of toxicity without causing mortality.

Observation Period:

- Animals are observed for mortality, clinical signs of toxicity, and behavioral changes.
- Observations are conducted frequently on the day of dosing (especially the first few hours) and at least once daily thereafter for a total of 14 days.
- Body weight is recorded at the start of the study and at least weekly thereafter.

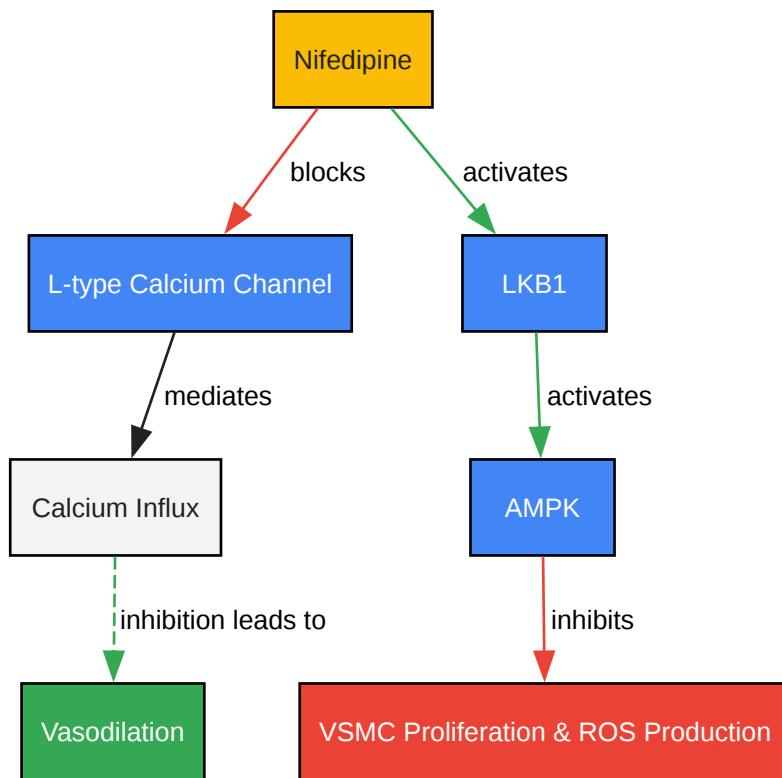
Pathology:

- At the end of the observation period, all surviving animals are euthanized.
- A gross necropsy is performed on all animals (those that died during the study and those euthanized at the end).
- All pathological changes are recorded.

Signaling Pathways and Experimental Workflows

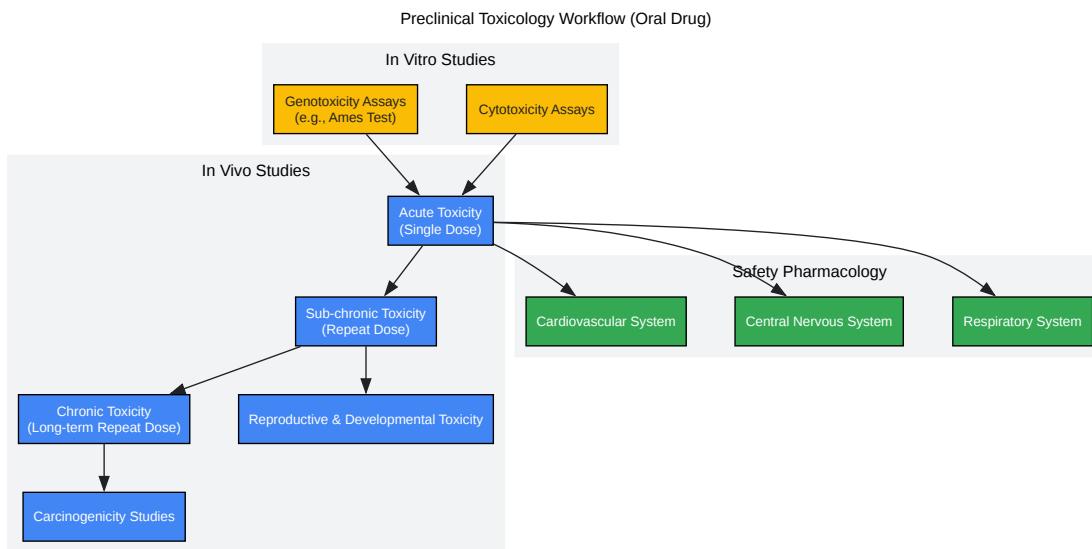
Nifedipine's primary mechanism of action is the blockade of L-type calcium channels in vascular smooth muscle cells. This inhibits the influx of calcium ions, leading to vasodilation and a reduction in blood pressure. A secondary signaling pathway involves the activation of the LKB1-AMPK pathway, which contributes to the inhibition of vascular smooth muscle cell proliferation and reactive oxygen species production.

Mechanism of Action of Nifedipine

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Caption: Nifedipine's dual mechanism of action.

The following diagram illustrates a typical workflow for the preclinical toxicological evaluation of an orally administered drug candidate.



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Caption: A typical preclinical toxicology workflow.

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